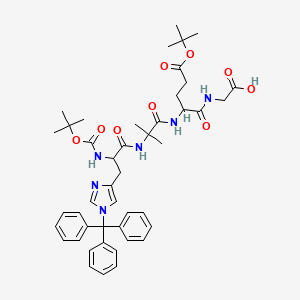

Boc-DL-His(1-Trt)-Aib-DL-Glu(OtBu)(OtBu)-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH est un composé peptidique complexe principalement utilisé dans la synthèse de peptides et la recherche biomédicale. Le composé est constitué de plusieurs acides aminés protégés, notamment l'histidine, l'acide aminoisobutyrique, l'acide glutamique et la glycine. Les groupes protecteurs, tels que le tert-butoxycarbonyle (BOC), le trityle (TRT) et le tert-butyle (OTBU), sont utilisés pour empêcher les réactions indésirables lors de la synthèse.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH implique généralement la synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide. Les acides aminés suivants sont ajoutés étape par étape, chaque ajout étant suivi de réactions de déprotection et de couplage. Les groupes protecteurs, tels que BOC et TRT, sont éliminés à l'aide de réactifs spécifiques comme l'acide trifluoroacétique (TFA) ou le fluorure d'hydrogène (HF) dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus. L'utilisation de réactifs et de solvants de haute pureté est essentielle pour garantir la qualité et le rendement du produit final. Des mesures de contrôle qualité, notamment la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, sont employées pour vérifier la pureté et l'identité du composé .

Analyse Des Réactions Chimiques

Types de réactions

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH subit diverses réactions chimiques, notamment :

Réactions de déprotection : Élimination des groupes protecteurs à l'aide de réactifs comme le TFA ou le HF.

Réactions de couplage : Formation de liaisons peptidiques entre les acides aminés à l'aide d'agents de couplage comme la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS).

Réactifs et conditions courants

Déprotection : TFA dans le dichlorométhane (DCM) ou HF dans l'anisole.

Couplage : DCC et NHS dans le diméthylformamide (DMF) ou le dichlorométhane (DCM).

Principaux produits formés

Le principal produit formé est la séquence peptidique souhaitée, les sous-produits étant généralement des matières premières non réagies ou des intermédiaires partiellement déprotégés .

Applications de la recherche scientifique

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH est largement utilisé dans la recherche scientifique pour :

Synthèse de peptides : En tant que bloc de construction pour créer des séquences peptidiques complexes.

Recherche biomédicale : Étude des interactions protéine-protéine, des interactions enzyme-substrat et du développement de médicaments.

Biologie chimique : Enquête sur le rôle d'acides aminés spécifiques dans les processus biologiques.

Mécanisme d'action

Le composé exerce ses effets principalement par la formation de liaisons peptidiques, qui sont cruciales pour la synthèse des protéines. Les groupes protecteurs garantissent que les acides aminés réagissent de manière contrôlée, empêchant les réactions secondaires et garantissant la formation de la séquence peptidique souhaitée. Les cibles moléculaires et les voies impliquées dépendent de la séquence peptidique spécifique synthétisée .

Applications De Recherche Scientifique

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH is widely used in scientific research for:

Peptide Synthesis: As a building block for creating complex peptide sequences.

Biomedical Research: Studying protein-protein interactions, enzyme-substrate interactions, and drug development.

Chemical Biology: Investigating the role of specific amino acids in biological processes.

Mécanisme D'action

The compound exerts its effects primarily through the formation of peptide bonds, which are crucial for protein synthesis. The protective groups ensure that the amino acids react in a controlled manner, preventing side reactions and ensuring the formation of the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptide sequence being synthesized .

Comparaison Avec Des Composés Similaires

Composés similaires

BOC-HIS(TRT)-AIB-OH : Un peptide plus simple avec moins d'acides aminés et de groupes protecteurs.

BOC-HIS(TRT)-ALA-GLU(OTBU)-OH : Structure similaire, mais avec l'alanine au lieu de la glycine.

Unicité

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH est unique en raison de sa combinaison spécifique d'acides aminés et de groupes protecteurs, ce qui le rend très polyvalent pour diverses applications de synthèse de peptides. La présence de plusieurs groupes protecteurs permet une déprotection et un couplage sélectifs, offrant un meilleur contrôle sur le processus de synthèse .

Propriétés

Formule moléculaire |

C45H56N6O9 |

|---|---|

Poids moléculaire |

825.0 g/mol |

Nom IUPAC |

2-[[2-[[2-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53) |

Clé InChI |

OCRJCXTZCKCRBO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)

![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)

![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)

![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)

![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)